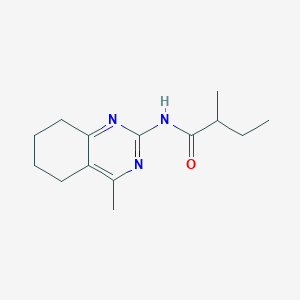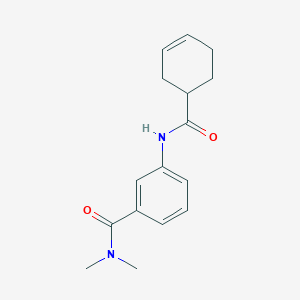
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland and subsequently developed by the biopharmaceutical company Cylene Pharmaceuticals. CX-5461 has shown promising results in preclinical studies for the treatment of various types of cancer, including solid tumors and hematological malignancies.
作用機序
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide inhibits the transcription of ribosomal RNA (rRNA) by binding to a specific region of RNA polymerase I, known as the DNA-binding cleft. This binding prevents the recruitment of necessary transcription factors and ultimately leads to the suppression of rRNA synthesis. The reduction in rRNA levels impairs protein synthesis and leads to the activation of stress response pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has been shown to induce DNA damage and activate the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis. In addition, 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to conventional chemotherapy.
実験室実験の利点と制限
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has also been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has several limitations, including its potential toxicity and the need for further study to determine its efficacy in clinical trials.
将来の方向性
There are several potential future directions for the study of 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide. One area of interest is the development of combination therapies that combine 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide with other cancer therapeutics to enhance its efficacy. Another potential direction is the study of 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide in the context of specific types of cancer, such as breast cancer or leukemia. Finally, further research is needed to determine the safety and efficacy of 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide in clinical trials and to explore its potential as a cancer therapeutic.
合成法
The synthesis of 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide involves several steps, including the reaction of 3-amino-N,N-dimethylbenzamide with cyclohex-3-ene-1-carbonyl chloride to form the intermediate 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide. This intermediate is then subjected to further reactions to produce the final product, 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide.
科学的研究の応用
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has been extensively studied in preclinical models for its potential as a cancer therapeutic. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many types of cancer cells, leading to the suppression of tumor growth. 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has also been found to induce DNA damage and activate the p53 pathway, which plays a critical role in the regulation of cell cycle progression and apoptosis.
特性
IUPAC Name |
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(2)16(20)13-9-6-10-14(11-13)17-15(19)12-7-4-3-5-8-12/h3-4,6,9-12H,5,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCXILMQOXAVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

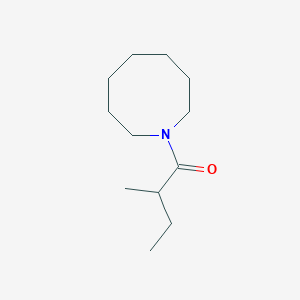


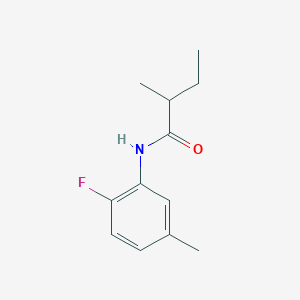
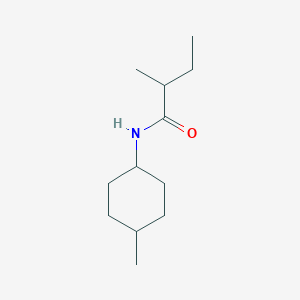
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
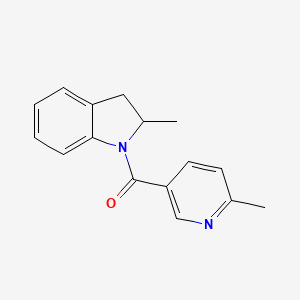
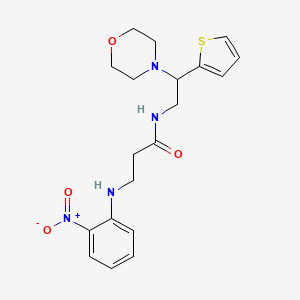
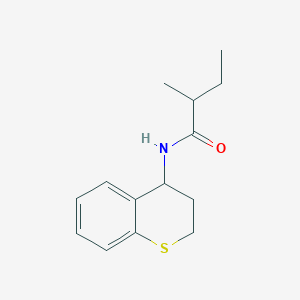
![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)

